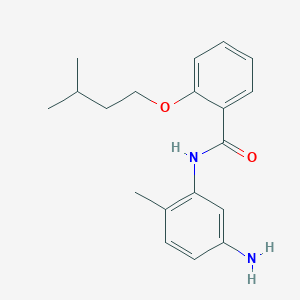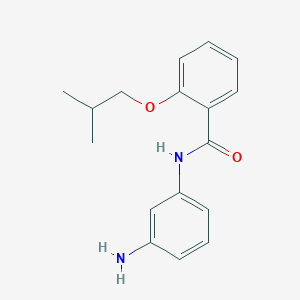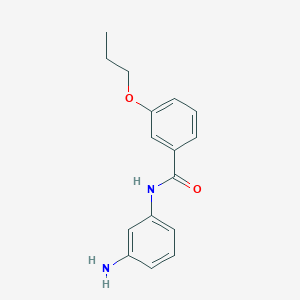
N-(3-Aminophenyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminophenyl)-3-propoxybenzamide, also known as NAPAP, is an organic compound belonging to the family of aminobenzamides. It is a colorless solid with a melting point of 87-88°C. NAPAP has a variety of applications in the fields of chemistry, biochemistry, and medicine. In particular, it has been used in the synthesis of various pharmaceuticals and in the study of the biochemical and physiological effects of drugs.
科学的研究の応用
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of compounds similar to N-(3-Aminophenyl)-3-propoxybenzamide have been a subject of study. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, and its molecular structure was analyzed using single crystal X-ray diffraction and DFT calculations. The influence of intermolecular interactions such as dimerization and crystal packing on molecular geometry was evaluated, highlighting the importance of these interactions for the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Antioxidant Activity
Amino-substituted benzamide derivatives, closely related to this compound, have been recognized for their capacity to act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of these compounds was studied, providing insights into their free radical scavenging activity, which is crucial for understanding their antioxidant properties (Jovanović et al., 2020).
Memory Enhancement and Acetylcholinesterase Inhibition
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which are structurally related to this compound, have been synthesized and evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity. These compounds showed promising results in in vivo and in vitro studies, indicating their potential in enhancing memory and cognitive functions (Piplani et al., 2018).
Biosensing Applications
Compounds similar to this compound have been utilized in the development of biosensors. For instance, a high-sensitive biosensor based on a modified carbon paste electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide was developed for the simultaneous determination of glutathione and piroxicam. This study showcases the potential of benzamide derivatives in biosensing and analytical applications (Karimi-Maleh et al., 2014).
Drug Development and Cancer Treatment
This compound and its derivatives have been explored for their potential in drug development, particularly in cancer treatment. For example, a compound from a series of kinesin spindle protein (KSP) inhibitors, structurally related to this compound, was identified for its potential in treating cancer, demonstrating excellent biochemical potency and favorable pharmaceutical properties (Theoclitou et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as imidazopyridines, have been found to target a variety of anti-tubercular, anti-malarial, and anti-trypanosomal targets .
Mode of Action
brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibition .
Biochemical Pathways
Result of Action
Related compounds have been found to have significant biological potential against a variety of pathogens .
生化学分析
Biochemical Properties
N-(3-Aminophenyl)-3-propoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lysine-specific demethylase 1, an enzyme that regulates histone methylation . This interaction is crucial as it influences gene expression and cellular processes. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes. For instance, its interaction with lysine-specific demethylase 1 results in the inhibition of the enzyme’s activity, leading to changes in histone methylation and gene expression . This compound may also interact with other proteins and enzymes, further influencing cellular processes.
特性
IUPAC Name |
N-(3-aminophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLJIHZERKTWKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

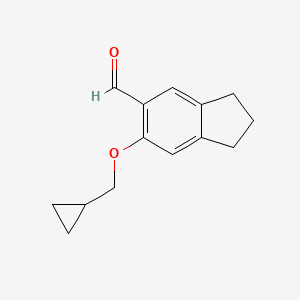
![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
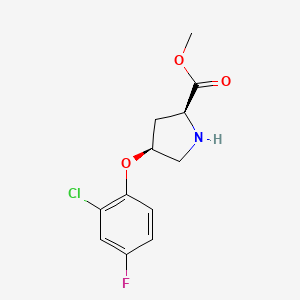
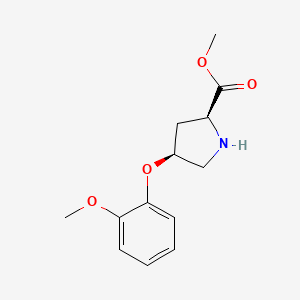
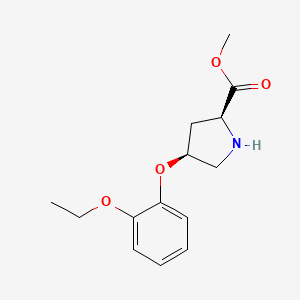
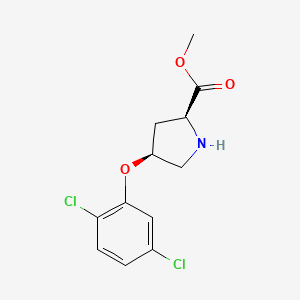
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)

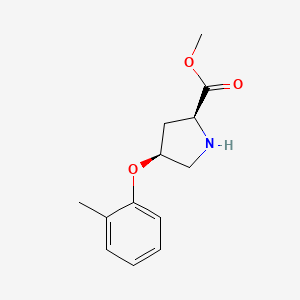

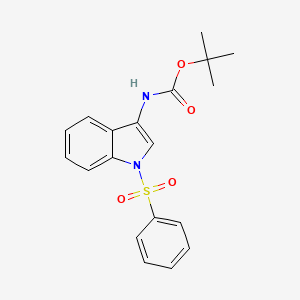
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)
